molecular formula C18H21N3O2 B11235667 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B11235667
M. Wt: 311.4 g/mol
InChI Key: VQMUHBWOTMMANK-UHFFFAOYSA-N
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the hexahydrocinnolin core: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the oxo group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the phenylethyl group: This might involve substitution reactions using phenylethyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity. This could involve:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming new oxo or hydroxyl groups.

    Reduction: Reduction reactions could convert oxo groups to hydroxyl groups or remove double bonds.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE: might be compared with other cinnolin derivatives or acetamide compounds.

    Unique Features: Its unique structure, particularly the hexahydrocinnolin core and phenylethyl group, could confer distinct properties compared to similar compounds.

List of Similar Compounds

    Cinnolin derivatives: Compounds with similar core structures but different substituents.

    Acetamide derivatives: Compounds with the acetamide functional group but different core structures.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C18H21N3O2/c1-13(14-7-3-2-4-8-14)19-17(22)12-21-18(23)11-15-9-5-6-10-16(15)20-21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,19,22)

InChI Key

VQMUHBWOTMMANK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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